molecular formula C11H12ClN3 B13084306 [(2-Chlorophenyl)methyl](1H-imidazol-2-ylmethyl)amine

[(2-Chlorophenyl)methyl](1H-imidazol-2-ylmethyl)amine

Cat. No.: B13084306
M. Wt: 221.68 g/mol
InChI Key: KGCHJEPIKKCLKX-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is a compound that features a 2-chlorophenyl group attached to a methyl group, which is further connected to an imidazole ring Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the compound with hydrogenated imidazole rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chlorophenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Similar in structure but with a fused benzene ring.

    2-Phenylimidazole: Lacks the chlorine substituent.

    1-Methylimidazole: Contains a methyl group instead of the 2-chlorophenyl group.

Uniqueness

(2-Chlorophenyl)methylamine is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(1H-imidazol-2-ylmethyl)methanamine

InChI

InChI=1S/C11H12ClN3/c12-10-4-2-1-3-9(10)7-13-8-11-14-5-6-15-11/h1-6,13H,7-8H2,(H,14,15)

InChI Key

KGCHJEPIKKCLKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=NC=CN2)Cl

Origin of Product

United States

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